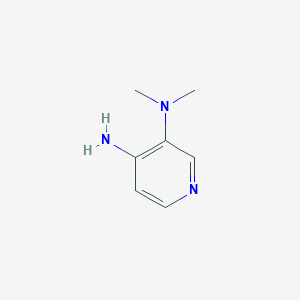

N3,N3-Dimethylpyridine-3,4-diamine

Description

N3,N3-Dimethylpyridine-3,4-diamine is a substituted pyridine derivative with dimethylamine groups at the N3 position and amino groups at the 3- and 4-positions of the pyridine ring. Its molecular formula is C₇H₁₁N₃, with a monoisotopic mass of 137.095 Da . This compound is part of a broader class of pyridinediamine derivatives, which are structurally tailored for applications in pharmaceuticals, materials science, and coordination chemistry. The dimethyl substitution enhances steric and electronic properties compared to unmodified diaminopyridines, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-N,3-N-dimethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLUSIARPSHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297111 | |

| Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-37-0 | |

| Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90008-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N3,N3-Dimethyl-3,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N3,N3-dimethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-Dimethylpyridine-3,4-diamine can be achieved through a multi-step process:

Starting Material: Pyridine is used as the starting material.

Methylation: Pyridine undergoes a reaction with methyl chloride in the presence of a suitable solvent to form N,N’-dimethylpyridine.

Reduction: The N,N’-dimethylpyridine is then subjected to a reduction reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N3,N3-Dimethylpyridine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully reduced amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

N3,N3-Dimethylpyridine-3,4-diamine serves as a versatile building block in organic synthesis. Its unique structural features facilitate the development of more complex organic molecules. This compound's reactivity allows chemists to explore new chemical pathways and reactions, making it invaluable in synthetic organic chemistry.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its properties enable the synthesis of various industrial chemicals, enhancing the efficiency and effectiveness of manufacturing processes.

Potential Therapeutic Effects

Research indicates that this compound may exhibit biological activity relevant to medicinal chemistry. It has been studied for its potential as an enzyme inhibitor or receptor modulator. The compound's amino groups can engage in hydrogen bonding with active sites on enzymes or receptors, influencing their activity and offering therapeutic benefits.

Case Study: Enzyme Inhibition

One notable area of investigation involves the compound's ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Applications in Drug Development

This compound's role as a building block extends into drug development. Its unique structure allows researchers to design novel therapeutic agents by modifying its chemical framework. Ongoing studies are focused on elucidating its function as a ligand in coordination chemistry and its applications in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of N3,N3-Dimethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3,4-Diaminopyridine (3,4-DAP)

- Molecular Formula : C₅H₇N₃ .

- Key Differences : Lacks the dimethyl substitution at N3, resulting in reduced steric hindrance and higher polarity.

- Implications: Solubility: 3,4-DAP is more water-soluble due to unmodified amino groups, whereas the dimethyl groups in N3,N3-dimethylpyridine-3,4-diamine increase hydrophobicity . Reactivity: The primary amines in 3,4-DAP are more nucleophilic, making it a preferred intermediate in synthesizing heterocycles like quinazolines . Biological Activity: 3,4-DAP is clinically used to treat Lambert-Eaton myasthenic syndrome, while dimethylated analogs may exhibit altered pharmacokinetics due to lipophilicity changes .

2-Chloropyridine-3,4-diamine

N3-Ethylpyridine-2,3-diamine

N3,N3-Dimethylpyridine-2,3-diamine

- Molecular Formula : C₇H₁₁N₃ .

- Key Differences: Positional isomer with dimethyl groups at N3 and amino groups at 2,3-positions.

- Implications :

Data Table: Comparative Analysis of Pyridinediamine Derivatives

Biological Activity

N3,N3-Dimethylpyridine-3,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting pathways involved in disease processes. The compound's amino groups can participate in hydrogen bonding with active sites on enzymes or receptors, thereby modulating their activity.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme critical in neurotransmission.

Anticancer Activity

In a study involving docking simulations, compounds similar to this compound demonstrated significant affinity towards the binding site of topoisomerase II, suggesting potential anticancer properties . This finding aligns with the broader trend of exploring pyridine derivatives as anticancer agents.

Pain Management

Emerging studies have linked derivatives of pyridine compounds to pain modulation through their interaction with calcium channels. Specifically, some derivatives were shown to selectively block T-type calcium channels involved in nociceptive neurotransmission . This suggests that this compound could contribute to developing new analgesics.

Case Studies

-

Lambert-Eaton Myasthenic Syndrome (LEMS)

A randomized trial evaluated the effectiveness of 3,4-diaminopyridine (a related compound) in patients with LEMS. The study demonstrated significant improvements in muscle strength among treated patients, suggesting that similar compounds could offer therapeutic benefits in neuromuscular disorders . -

Calcium Channel Blockers

A systematic investigation into various pyridine derivatives revealed that modifications at the N3 position could enhance selectivity for T-type calcium channels over L-type channels. This indicates a potential pathway for developing selective blockers with reduced side effects .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyridine-3,4-diamine | Lacks dimethyl substitution | Limited enzyme interaction |

| N,N-Dimethylpyridine-3,4-diamine | Similar structure but different reactivity | Moderate enzyme inhibition |

| 4-Amino-3-(dimethylamino)pyridine | Distinct amino group positioning | Enhanced receptor modulation |

Applications in Drug Development

This compound serves as a valuable building block in synthesizing more complex organic molecules. Its unique structure allows for exploring new chemical reactions and pathways in drug discovery. Additionally, ongoing research aims to elucidate its role as a ligand in coordination chemistry and its applications in producing dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.